molecular formula C17H18O6 B13792901 3,4-Dimethoxyphenyl 3,4-dimethoxybenzoate

3,4-Dimethoxyphenyl 3,4-dimethoxybenzoate

Cat. No.: B13792901
M. Wt: 318.32 g/mol
InChI Key: GZSKHUWRTGRKHG-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two methoxy groups on both the phenyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,4-dimethoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dimethoxyphenyl 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzyl alcohol
  • 3,4-Dimethoxybenzoic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxybenzoyl chloride

Uniqueness

3,4-Dimethoxyphenyl 3,4-dimethoxybenzoate is unique due to its dual methoxy substitution on both the phenyl and benzoate moieties. This structural feature imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C17H18O6/c1-19-13-7-5-11(9-15(13)21-3)17(18)23-12-6-8-14(20-2)16(10-12)22-4/h5-10H,1-4H3

InChI Key

GZSKHUWRTGRKHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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